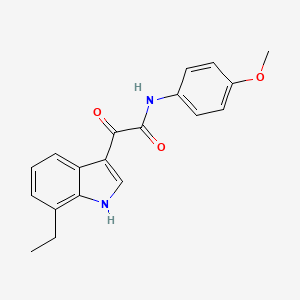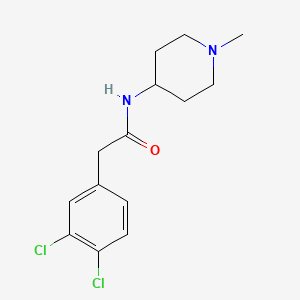![molecular formula C19H38N2O B4898232 N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide: is a synthetic organic compound known for its unique structural features and potential applications in various fields. It is characterized by the presence of a cyclododecyl group, a dimethylamino propyl chain, and an acetamide moiety. This compound has garnered interest due to its potential use in medicinal chemistry, particularly as a sodium channel blocker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide typically involves the amidation reaction between cyclododecylamine and 3-(dimethylamino)propyl acetate. The reaction is catalyzed by lead acetate under solvent-free conditions, which enhances the reaction rate and yield . The general reaction scheme is as follows:
- The reaction is carried out under solvent-free conditions at elevated temperatures to facilitate the formation of the desired amide.
Cyclododecylamine: reacts with in the presence of as a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions, efficient heat transfer, and improved safety. The use of lead acetate as a catalyst is optimized to minimize environmental impact and ensure high yields.
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated as a potential sodium channel blocker, which could be useful in the treatment of neurological disorders and pain management.
Biological Studies: The compound is used in studies related to membrane permeability and ion channel modulation.
Industrial Applications: It serves as a catalyst in the synthesis of polyurethane foams with improved physical properties.
Chemical Research: The compound is used as a model compound in studies of amide bond formation and reactivity.
Mécanisme D'action
The mechanism by which N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide exerts its effects involves the modulation of sodium channels. The compound binds to the sodium channels, inhibiting the influx of sodium ions, which in turn reduces neuronal excitability and pain transmission. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of action potential propagation in neurons.
Comparaison Avec Des Composés Similaires
- N-cyclododecyl-N-[3-(dimethylamino)propyl]amine
- N-cyclododecyl-N-[3-(dimethylamino)propyl]methanamide
- N-cyclododecyl-N-[3-(dimethylamino)propyl]butanamide
Comparison: N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Compared to its analogs, it exhibits higher potency as a sodium channel blocker and better solubility in organic solvents. The presence of the acetamide group enhances its stability and reactivity in various chemical reactions.
Propriétés
IUPAC Name |
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2O/c1-18(22)21(17-13-16-20(2)3)19-14-11-9-7-5-4-6-8-10-12-15-19/h19H,4-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSLBVWSEQLLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCN(C)C)C1CCCCCCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)



![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4898222.png)

![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)


